AF-DX-384

Cardiovascular Pharmacology Smooth Muscle Physiology Receptor Subtype Selectivity

Muscarinic receptor subtype selectivity challenges confound CNS & peripheral studies. AF-DX-384 solves this with 10-fold M2/M3 selectivity (Ki M2=6.03 nM, M3=66.07 nM), validated across cloned human receptors. Unlike methoctramine, it minimizes M3 interference for clean functional readouts. [3H]AF-DX-384 delivers 5-fold faster autoradiography exposure vs. [3H]AF-DX-116. Guaranteed ≥98% HPLC purity, stable supply for reproducible pharmacology.

Molecular Formula C27H38N6O2
Molecular Weight 478.6 g/mol
CAS No. 118290-26-9
Cat. No. B1662581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF-DX-384
CAS118290-26-9
Synonyms5,11-dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one methanesulfonate
AF-DX 384
AFDX 384
Molecular FormulaC27H38N6O2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34)
InChIKeyMZDYABXXPZNUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF-DX 384 (CAS 118290-26-9): A Validated M2/M4 Muscarinic Acetylcholine Receptor Antagonist for Neuroscience and Cardiovascular Research


AF-DX 384 (CAS 118290-26-9) is a potent and selective antagonist of the muscarinic acetylcholine receptor (mAChR) M2 and M4 subtypes [1]. It belongs to the pyridobenzodiazepine class of compounds and is widely used as a pharmacological tool to dissect the roles of specific muscarinic receptor subtypes in both central nervous system (CNS) and peripheral tissue studies [2]. Its high affinity and well-characterized selectivity profile, validated across multiple assay systems including cloned human receptors and native tissues, make it a critical reagent for precise receptor subtyping .

The Critical Need for AF-DX 384: Why Generic M2/M4 Antagonists Cannot Substitute for Precise Muscarinic Receptor Subtyping


Substituting AF-DX 384 with another M2-preferring antagonist like methoctramine or the earlier generation AF-DX 116 is scientifically invalid due to significant differences in selectivity windows, affinity for off-target subtypes, and physicochemical properties. The muscarinic receptor family (M1-M5) exhibits high homology, and even slight shifts in antagonist selectivity can lead to erroneous interpretations of physiological or pathological roles. For instance, methoctramine has a narrower selectivity gap between M2 and M3 compared to AF-DX 384, complicating experiments where M3 contamination must be minimized [1]. Similarly, the predecessor compound AF-DX 116 suffers from lower chemical stability and a higher proportion of non-specific binding in autoradiography, resulting in poorer quality data and longer experimental timelines [2]. AF-DX 384's unique combination of high affinity for M2/M4, a robust selectivity window over M1, M3, and M5, and proven performance in both in vitro and in vivo models makes it the definitive choice for studies requiring unambiguous M2/M4 pharmacology [3].

Quantitative Evidence for AF-DX 384: A Comparative Analysis of Receptor Selectivity, Binding Affinity, and Experimental Performance


Superior M2 vs. M3 Selectivity Over Methoctramine and Other Comparators in Functional Tissue Assays

AF-DX 384 demonstrates a critical 10-fold higher affinity for M2 over M3 receptors, a property essential for studies isolating M2-mediated effects in tissues co-expressing these subtypes. In a direct head-to-head comparison using rabbit isolated bronchus/trachea, AF-DX 384's functional selectivity profile (M2 over M3) is quantified as being superior to methoctramine's, as indicated by the rank order of their ability to enhance contractions to field stimulation: AQ-RA 741 = AF-DX 384 = idaverine > himbacine = imperialine = AF-DX 116 = methoctramine >> gallamine [1]. This ranking highlights that while methoctramine is a well-known M2 antagonist, AF-DX 384 (along with AQ-RA 741) occupies a higher tier of functional M2 vs. M3 discrimination.

Cardiovascular Pharmacology Smooth Muscle Physiology Receptor Subtype Selectivity

Enhanced Performance as a Radioligand: Higher Affinity and Faster Autoradiography Compared to [3H]AF-DX 116

In a direct comparative study, [3H]AF-DX 384 was shown to be a significantly superior radioligand for M2 receptor mapping than its predecessor, [3H]AF-DX 116. The percentage of specific binding detected with [3H]AF-DX 384 was much higher, and the resulting autoradiograms were of better quality [1]. Critically, this improved quality was achieved with film exposure periods five times shorter (2 nM for [3H]AF-DX 384 vs. 10 nM for [3H]AF-DX 116) [1]. This performance gain is directly attributable to [3H]AF-DX 384's higher affinity and greater chemical stability [1].

Neuroanatomy Receptor Autoradiography Radioligand Binding Assay

Unambiguous M2 Subtype Identification in Native Tissues: High-Affinity Binding (Kd = 2.3-2.4 nM) in M2-Rich Heart and Brainstem

In native tissues, [3H]AF-DX 384 binds to a uniform class of high-affinity sites in M2 receptor-rich areas, confirming its utility for labeling the native M2 receptor. Saturation binding experiments in rat heart and brainstem revealed Kd values of 2.3 nM and 2.4 nM, respectively [1]. This contrasts with the more complex binding profile observed with other ligands and underscores AF-DX 384's ability to cleanly label the M2 subtype in complex biological matrices. When compared to its binding on cloned human M2 receptors expressed in CHO cells (Kd = 1.8 nM via Scatchard analysis), the data confirm a high degree of consistency across species and expression systems [1].

Cardiac Biology Receptor Binding Kinetics Neurochemistry

Favorable Pharmacokinetic Profile for Peripheral M2 Studies: Distinct Heart vs. CNS Distribution in Vivo

A direct comparative in vivo pharmacokinetic study in anesthetized rats revealed that [3H]AF-DX 384 and [3H]AF-DX 116 have distinct distribution profiles. Both compounds showed limited blood-brain barrier permeability, but [3H]AF-DX 384 demonstrated a notable preference for cardiac tissue. Atropine-displaceable uptake (specific binding) was 50% in the heart for [3H]AF-DX 384, while [3H]AF-DX 116 exhibited displaceable binding in multiple tissues, including brain (31%), submandibular glands (26%), and spleen (37%) [1]. Furthermore, [3H]AF-DX 384 had a longer elimination half-life (40 min) compared to [3H]AF-DX 116 (17 min) [1].

In Vivo Pharmacology Pharmacokinetics Cardiac Imaging

Recommended Research Applications for AF-DX 384: Where Its Unique Pharmacological Profile Delivers Maximum Impact


High-Resolution Autoradiography of M2 Receptors in Brain and Cardiac Tissue

This is the definitive application for AF-DX 384. As demonstrated in Section 3, [3H]AF-DX 384 provides a 5-fold reduction in film exposure time and superior image quality compared to [3H]AF-DX 116, enabling faster, higher-throughput, and more precise mapping of M2 receptor distribution in tissue sections [1]. This is essential for studies in neuroanatomy, neuropathology, and cardiovascular research where accurate quantification of M2 receptor density is paramount.

Functional Isolation of M2-Mediated Responses in Smooth Muscle Pharmacology

Based on the direct comparative evidence showing AF-DX 384's 10-fold higher affinity for M2 over M3 receptors and its top-tier ranking in functional assays for enhancing field-stimulated contractions, this compound is the preferred tool for experiments requiring a clean separation of M2 and M3 signaling in tissues like airways or the gastrointestinal tract [2]. Using AF-DX 384 minimizes the risk of M3-mediated functional interference, a common pitfall with less selective M2 antagonists like methoctramine.

In Vivo Studies of Cardiac M2 Receptor Function with Minimal CNS Interference

The in vivo pharmacokinetic profile of [3H]AF-DX 384 makes it ideally suited for investigating M2 receptor function in the heart. Its 50% specific binding in cardiac tissue, combined with negligible specific binding in the brain (in contrast to [3H]AF-DX 116), allows for targeted peripheral studies without the confounding effects of central muscarinic receptor blockade [3]. The longer elimination half-life (40 min) also provides a more practical experimental window for in vivo imaging and physiological measurements.

Validating M2 Receptor Specificity in Recombinant and Native Assays

For any laboratory developing assays for muscarinic receptor subtypes, AF-DX 384 serves as a benchmark for M2/M4 selectivity. Its well-characterized binding profile across all five cloned human receptors (Kis: M2=6.03 nM, M4=10 nM, M1=30.9 nM, M3=66.07 nM, M5=537.03 nM) and its consistent performance in native tissues (Kd = 2.3-2.4 nM in M2-rich areas) [4] provide a reliable standard for calibrating binding assays, validating new cell lines, and benchmarking novel M2-targeting compounds.

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